tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride
Description
tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride (CAS 2725790-80-5) is a spirocyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₃·HCl and a molecular weight of 264.75 g/mol . The compound features a spiro[3.4]octane core, where one ring contains a 5-oxa (oxygen) and the other a 2-aza (nitrogen) heteroatom. The tert-butyl carbamate group is attached to the 7-position of the spiro system, and the hydrochloride salt enhances its solubility and stability for pharmaceutical applications .
This compound is part of a broader class of spiro and bicyclic carbamates used as building blocks in drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C11H21ClN2O3 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
InChI Key |
NWDKUIODGVGHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate; hydrochloride typically involves constructing the spirocyclic 5-oxa-2-azaspiro[3.4]octane core followed by introduction of the tert-butyl carbamate protecting group and conversion to the hydrochloride salt. The spirocyclic core is often prepared via annulation strategies or ring-closing reactions using readily available starting materials under mild conditions to minimize purification steps.
Key Synthetic Routes
Annulation Approaches for 2-Azaspiro[3.4]octane Core
According to research published in the Royal Society of Chemistry, three synthetic routes have been developed for 2-azaspiro[3.4]octane derivatives, involving annulation of either the cyclopentane or the four-membered ring components. These methods employ conventional transformations and readily available precursors, achieving the spirocyclic core with minimal chromatographic purification.
Protection with tert-Butyl Carbamate
Following formation of the spirocyclic amine, protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents to install the tert-butyl carbamate group. This step stabilizes the amine and facilitates further functionalization or isolation as the hydrochloride salt.
Formation of Hydrochloride Salt
The hydrochloride salt is typically obtained by treatment of the free amine or carbamate-protected amine with hydrochloric acid in an appropriate solvent, yielding the corresponding hydrochloride salt as a stable crystalline solid.
Representative Procedure from Literature
A detailed preparation example involving 5-oxa-2-azaspiro[3.4]octane hydrochloride, a closely related intermediate, is reported with high yields and purity. The procedure involves reductive amination using sodium triacetoxyborohydride and triethylamine in dichloromethane at ambient temperature, followed by purification via preparative reverse-phase HPLC or column chromatography. The reaction conditions and yields are summarized below:
| Yield (%) | Reaction Conditions | Operation Details |
|---|---|---|
| 76 | Sodium triacetoxyborohydride, triethylamine, dichloromethane, 20 °C | Stirring overnight, aqueous workup, preparative HPLC purification |
| 68 | Same reagents and solvent, 20 °C | Column chromatography purification |
| 17 | Same reagents and solvent, 20 °C | Preparative reverse-phase HPLC purification |
| 91 | Potassium carbonate, DMSO/acetonitrile, 70 °C, 18 h | Stirring, aqueous extraction, flash chromatography |
This table illustrates the versatility of reductive amination and nucleophilic substitution reactions in the synthesis of the spirocyclic amine hydrochloride salt.
Scalable Synthesis Considerations
A scalable synthesis approach for spirocyclic pyrrolidines, which share structural features with the 5-oxa-2-azaspiro[3.4]octane scaffold, involves multi-gram preparation from readily available starting materials. Key steps include:
- Use of lithium aluminum hydride reduction for intermediate alcohols.
- Trifluoroacetylation for orthogonal protection of diamines.
- Removal of protecting groups under mild conditions to yield N-Boc-monoprotected diamines.
These methods emphasize the importance of stability and accessibility of intermediates to ensure scalability.
Patent Insights
A recent patent (US11505546B2) describes the synthesis of azaspirocycles including tert-butyl carbamate derivatives of 7-oxa-5-azaspiro[3.4]octane. The patent outlines the preparation of tert-butyl (2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate as a key intermediate, which can be further transformed into the desired carbamate hydrochloride salts. The patent highlights the use of stereoselective synthesis and functional group manipulations to achieve the target compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological pathways to identify possible applications in treating diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel products with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heteroatom Positions
tert-Butyl N-(2-Oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate Hydrochloride
- Key Differences : The oxygen and nitrogen positions are reversed (2-oxa-7-aza vs. 5-oxa-2-aza), and a methylene group links the carbamate to the spiro ring .
- Impact : Altered hydrogen-bonding capacity and electronic properties may affect target binding. The methylene group increases conformational flexibility compared to the rigid linkage in the target compound.
tert-Butyl 5-[(Chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2225144-48-7)
- Key Differences : Incorporates a chlorosulfonylmethyl substituent and an oxo group (7-oxo) on the spiro ring .
- Impact : The sulfonyl chloride group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate for covalent inhibitor design. The oxo group may enhance polarity but reduce metabolic stability.
Analogues with Alternative Ring Systems
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Key Differences : Features a bicyclo[4.1.0]heptane system instead of a spiro[3.4]octane core .
- This could influence bioavailability and target selectivity.
tert-Butyl (1R,2S,5S*)-(±)-7-Oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate
Functional Group Variations
tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS 1298101-47-9)
- Key Differences: A monocyclic cyclohexane ring replaces the spiro system, with a stereospecific amino group .
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Hydrochloride (CAS 910789-29-6)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
